molecular formula C25H17N3O3 B6011737 N-[4-(5-benzoyl-1H-benzimidazol-2-yl)phenyl]-2-furamide

N-[4-(5-benzoyl-1H-benzimidazol-2-yl)phenyl]-2-furamide

Cat. No. B6011737
M. Wt: 407.4 g/mol
InChI Key: NZBBKFIFKQFMJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(5-benzoyl-1H-benzimidazol-2-yl)phenyl]-2-furamide, also known as BF-1, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. BF-1 is a benzimidazole derivative, which has been found to exhibit a range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-[4-(5-benzoyl-1H-benzimidazol-2-yl)phenyl]-2-furamide is not fully understood. However, it has been proposed that N-[4-(5-benzoyl-1H-benzimidazol-2-yl)phenyl]-2-furamide may exert its cytotoxic effects by inducing apoptosis, or programmed cell death, in cancer cells. N-[4-(5-benzoyl-1H-benzimidazol-2-yl)phenyl]-2-furamide has also been found to inhibit the activity of certain enzymes, such as topoisomerase II, which are involved in DNA replication and repair.
Biochemical and Physiological Effects:
N-[4-(5-benzoyl-1H-benzimidazol-2-yl)phenyl]-2-furamide has been found to exhibit a range of biochemical and physiological effects. In addition to its cytotoxic and anti-inflammatory properties, N-[4-(5-benzoyl-1H-benzimidazol-2-yl)phenyl]-2-furamide has been found to exhibit antioxidant activity, making it a potential candidate for the treatment of oxidative stress-related diseases. N-[4-(5-benzoyl-1H-benzimidazol-2-yl)phenyl]-2-furamide has also been found to exhibit antimicrobial activity, making it a potential candidate for the development of new antibiotics.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[4-(5-benzoyl-1H-benzimidazol-2-yl)phenyl]-2-furamide in lab experiments is its relatively low toxicity, which makes it a safer alternative to other cytotoxic compounds. Additionally, N-[4-(5-benzoyl-1H-benzimidazol-2-yl)phenyl]-2-furamide is relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one limitation of using N-[4-(5-benzoyl-1H-benzimidazol-2-yl)phenyl]-2-furamide in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to work with in certain applications.

Future Directions

There are several potential future directions for research on N-[4-(5-benzoyl-1H-benzimidazol-2-yl)phenyl]-2-furamide. One area of interest is in the development of new drugs for the treatment of cancer, based on the cytotoxic activity of N-[4-(5-benzoyl-1H-benzimidazol-2-yl)phenyl]-2-furamide. Additionally, further research is needed to fully understand the mechanism of action of N-[4-(5-benzoyl-1H-benzimidazol-2-yl)phenyl]-2-furamide and its potential applications in the treatment of inflammatory and oxidative stress-related diseases. Finally, there may be potential applications for N-[4-(5-benzoyl-1H-benzimidazol-2-yl)phenyl]-2-furamide in the development of new antibiotics, based on its antimicrobial activity.

Synthesis Methods

N-[4-(5-benzoyl-1H-benzimidazol-2-yl)phenyl]-2-furamide can be synthesized using a variety of methods, including the reaction of 5-benzoyl-2-aminobenzimidazole with 4-(2-furyl)benzaldehyde in the presence of a catalyst. The resulting product can be purified using column chromatography. Other methods of synthesis have also been reported in the literature.

Scientific Research Applications

N-[4-(5-benzoyl-1H-benzimidazol-2-yl)phenyl]-2-furamide has been found to exhibit a range of potential applications in scientific research. One of the most promising areas of research is in the development of new drugs for the treatment of cancer. N-[4-(5-benzoyl-1H-benzimidazol-2-yl)phenyl]-2-furamide has been found to exhibit cytotoxic activity against a range of cancer cell lines, including breast, lung, and colon cancer cells. Additionally, N-[4-(5-benzoyl-1H-benzimidazol-2-yl)phenyl]-2-furamide has been found to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

N-[4-(6-benzoyl-1H-benzimidazol-2-yl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17N3O3/c29-23(16-5-2-1-3-6-16)18-10-13-20-21(15-18)28-24(27-20)17-8-11-19(12-9-17)26-25(30)22-7-4-14-31-22/h1-15H,(H,26,30)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZBBKFIFKQFMJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)N=C(N3)C4=CC=C(C=C4)NC(=O)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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